molecular formula C24H24N2O6S B215438 N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide

N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide

Cat. No. B215438
M. Wt: 468.5 g/mol
InChI Key: IEFDBOCIFMRBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide, also known as Bz-423, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. Bz-423 belongs to the class of benzamides and has been shown to possess anti-inflammatory, anti-cancer, and immunomodulatory properties.

Scientific Research Applications

N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. In rheumatoid arthritis, N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce joint inflammation. In multiple sclerosis, N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide has been shown to protect against demyelination and reduce the severity of the disease. In cancer, N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Mechanism of Action

The mechanism of action of N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide involves the activation of the mitochondrial protein, VDAC1. VDAC1 is a key regulator of mitochondrial function and is involved in the regulation of apoptosis and cell death. N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide binds to VDAC1 and induces a conformational change, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are involved in the induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of joint inflammation, the protection against demyelination, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide has also been shown to activate the immune system and enhance the production of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide in lab experiments is its ability to selectively target VDAC1, which is a key regulator of mitochondrial function and is involved in several diseases. N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide is also a small molecule, which makes it easy to synthesize and modify for structure-activity relationship studies. However, one of the limitations of using N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide is its potential toxicity, which requires careful dose optimization and toxicity studies.

Future Directions

There are several future directions for the study of N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the use of N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide involves several steps, starting from the reaction between 2,5-dimethoxyaniline and p-nitrobenzaldehyde to form the intermediate compound. The intermediate compound is then reduced to form 2,5-dimethoxybenzaldehyde. The final step involves the reaction of 2,5-dimethoxybenzaldehyde with N-(4-aminobenzyl)sulfonamide in the presence of acetic anhydride to form N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide.

properties

Product Name

N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

N-[4-[(2-benzylsulfonylacetyl)amino]-2,5-dimethoxyphenyl]benzamide

InChI

InChI=1S/C24H24N2O6S/c1-31-21-14-20(26-24(28)18-11-7-4-8-12-18)22(32-2)13-19(21)25-23(27)16-33(29,30)15-17-9-5-3-6-10-17/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

IEFDBOCIFMRBOQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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